molecular formula C7H5Cl2F3N2 B1298554 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine CAS No. 86398-94-9

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

Cat. No. B1298554
CAS RN: 86398-94-9
M. Wt: 245.03 g/mol
InChI Key: FYOWOHMZNWQLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorinated compounds involves various strategies. For instance, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine leads to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones, which suggests that hydrazine can be used to introduce nitrogen-containing groups into fluorinated aromatic compounds . Additionally, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol from 4-chloro-2-(trifluoromethyl)aniline indicates that chlorinated and fluorinated aromatic compounds can be functionalized through reactions with nitrogen and sulfur sources .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction, as seen in the study of 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone . This compound forms dimers through hydrogen bonds, which could imply that 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine might also exhibit hydrogen bonding in its solid-state structure, potentially affecting its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactions of fluorinated compounds with hydrazine derivatives are diverse. For example, the regioselective attack of phenylhydrazine on mesoionic compounds leads to the formation of various fluorinated pyrazole and 1,2,4-triazine derivatives . This indicates that 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine could potentially participate in similar regioselective reactions to form a range of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine are not directly reported in the provided papers, the studies of related compounds can offer some predictions. The presence of fluorine atoms is known to significantly affect the chemical stability and reactivity due to their electronegativity and the strength of the carbon-fluorine bond. The chloro and trifluoromethyl groups are likely to influence the acidity, boiling point, and solubility of the compound . Additionally, the inclusion of water in the crystal structure of related compounds suggests that solvation and hydration could play a role in the physical state and reactivity of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine .

Scientific Research Applications

Chemical Synthesis and Derivatives

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is utilized in the synthesis of various chemical compounds. For instance, it was used in the preparation of bisaryl hydrazino-s-triazine derivatives, which were evaluated for microbial activity against both gram-positive and gram-negative bacteria (Chaudhari, Patel, & Hathi, 2007). Similarly, it was involved in the synthesis of 2,6-dichloro-4-trifluoromethylaniline, a product of hydrazinolysis and hydrogenolysis reduction, showcasing its role in creating intermediates for further chemical reactions (Luo Li-mei, 2005).

Antitumor Activity

A series of new compounds involving 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine showed promising results in antitumor activity. Specifically, certain synthesized compounds exhibited moderate to excellent growth inhibition against a range of cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer (Bhat et al., 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine could involve its use in the synthesis of pyrazolo[4,3-d]isoxazole derivatives and other N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) hydrazines .

properties

IUPAC Name

[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F3N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOWOHMZNWQLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NN)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350838
Record name 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

CAS RN

86398-94-9
Record name [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86398-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-Dichloro-4-trifluoromethylphenylaniline (4.3 g) was dissolved with stirring, in glacial acetic acid (23 ml). A solution of sodium nitrite (1.5 g) in concentrated sulphuric acid (11 ml) was then added at 55-60° C. The solution thus obtained was cooled to 0-5° C. and a solution of stannous chloride (16.4 g) in concentrated hydrochloric acid (14 ml) was added with vigorous stirring. A cream-colored solid precipitated. The mixture was filtered and the solid obtained was added to a mixture of aqueous ammonia solution and ice. The mixture thus obtained was extracted with diethyl ether (6×500 ml) and the combined ethereal extracts were dried over sodium sulphate, filtered and evaporated to dryness to give 2,6-dichloro-4-trifluoromethylphenylhydrazine (3.7 g) m.p. 54-56° C., in the form of a colorless crystalline solid.
Name
2,6-Dichloro-4-trifluoromethylphenylaniline
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
16.4 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2,6-Dichloro-4-trifluoromethylphenylaniline (4.3 g) (described in U.S. Pat. No. 3,850,955) was dissolved, with stirring, in glacial acetic acid (23 ml). A solution of sodium nitrite (1.5 g) in concentrated sulphuric acid (11 ml) was then added at 55°-60° C. The solution thus obtained was cooled to 0°-5° C. and a solution of stannous chloride (16.4 g) in concentrated hydrochloric acid (14 ml) was added with vigorous stirring. A cream-coloured solid precipitated. The mixture was filtered and the solid obtained was added to a mixture of aqueous ammonium hydroxide solution and ice. The mixture thus obtained was extracted with diethyl ether (6×500 ml) and the combined ethereal extracts were dried over sodium sulphate, filtered and evaporated to dryness to give 2,6-dichloro-4-trifluoromethylphenylhydrazine (3.7 g), m.p. 54°-56° C., in the form of a colourless crystalline solid. By proceeding in a similar manner, but replacing the 2,6-dichloro-4-trifluoromethylaniline by 2-chloro-4-trifluoromethylaniline (described in U.S. Pat. No. 3,850,955), there was prepared:
Name
2,6-Dichloro-4-trifluoromethylphenylaniline
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
16.4 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Reactant of Route 2
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Reactant of Route 4
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Reactant of Route 5
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

Citations

For This Compound
4
Citations
H Hu, C Ge, L Ding, A Zhang - Molecules, 2010 - mdpi.com
A series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes 6a-i were synthesized using the Vilsmeier-Haack reagent. The structures of all the title …
Number of citations: 26 www.mdpi.com
SC Plem, LM Machuca, C Gutierrez, MV Coll Araoz… - 2020 - ri.conicet.gov.ar
Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles was performed by direct condensation of 29 (ethoxymethylene)malononitrile and aryl hydrazines. The resulting N,N-containing …
Number of citations: 2 ri.conicet.gov.ar
HA Ioannidou, PA Koutentis - Tetrahedron, 2009 - Elsevier
The conversion of isothiazoles into pyrazoles on treatment with hydrazine is investigated. The influence of various C-3, C-4 and C-5 isothiazole substituents and some limitations of this …
Number of citations: 42 www.sciencedirect.com
HA Ioannidou - 2011 - gnosis.library.ucy.ac.cy
This thesis begins with a short introduction on heterocyclic chemistry as well as the known chemistry of isothiazoles and 1,2,6-thiadiazines. The main part is then divided into 3 parts (…
Number of citations: 0 gnosis.library.ucy.ac.cy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.